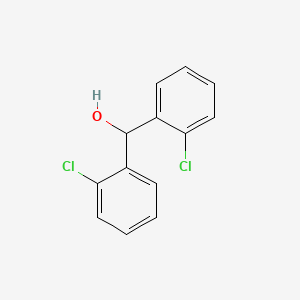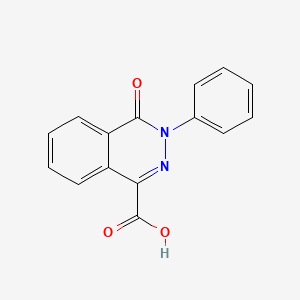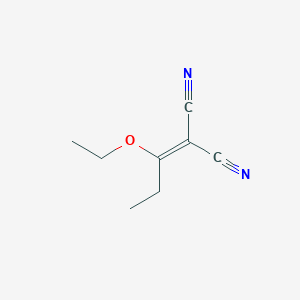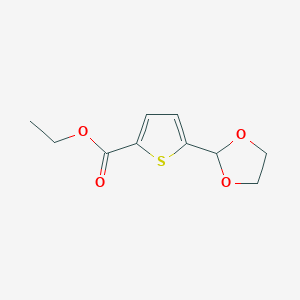
Ethyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate is a chemical compound with the CAS Number: 898772-32-2 . Its IUPAC name is ethyl 2- (5- (1,3-dioxolan-2-yl)-1H-1lambda3-thiophen-2-yl)-2-oxoacetate .
Molecular Structure Analysis
The molecular weight of Ethyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate is 257.29 . Its InChI Code is 1S/C11H13O5S/c1-2-14-10 (13)9 (12)7-3-4-8 (17-7)11-15-5-6-16-11/h3-4,11,17H,2,5-6H2,1H3 .Aplicaciones Científicas De Investigación
Synthesis Techniques and Derivative Formation
Synthesis and Reactivity : Research has demonstrated methods for synthesizing derivatives of 1,3-dioxolane, a core structure related to ethyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate. For instance, reactions involving formylfurancarboxylates with ethylene glycol have led to the creation of (1,3-dioxolan-2-yl)furancarboxylates, highlighting the chemical's versatility in forming stable and reactive intermediates for further chemical transformations (Pevzner, 2001).
Chemical Transformations and Applications : The compound's derivatives have found utility in synthesizing acyclic and cyclic C-nucleosides, suggesting its significance in nucleoside analog development. This is particularly relevant in medicinal chemistry, where such derivatives are critical for drug design and development (Belkadi & Othman, 2006).
Material Science and Polymer Research
- Polymer and Material Science : Ethyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate derivatives have been utilized in polymer research, leading to the development of materials with potential applications in biotechnology and materials science. For example, the synthesis of bifunctional couplers containing five- and six-membered ring carbonates demonstrates the compound's utility in creating novel polymeric materials with diverse functionalities (He, Keul, & Möller, 2011).
Electronic and Luminescent Material Development
- Electronic and Semiconductor Applications : The compound and its derivatives have been explored for their electronic properties, contributing to the development of organic semiconductors. This research is crucial for advancing electronic materials, demonstrating the compound's role in the synthesis of materials with enhanced electronic and photonic properties (Yin et al., 2022).
Environmental Sensing and Fluorescence
- Sensing Technologies : Research into coordination polymers constructed from derivatives of ethyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate has shown potential applications in environmental sensing, particularly for detecting nitroaromatics. This illustrates the compound's applicability in developing sensitive materials for environmental monitoring and safety applications (Gupta, Tomar, & Bharadwaj, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-2-12-9(11)7-3-4-8(15-7)10-13-5-6-14-10/h3-4,10H,2,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZQFYUGWXVEBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641884 |
Source


|
| Record name | Ethyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate | |
CAS RN |
898772-08-2 |
Source


|
| Record name | Ethyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

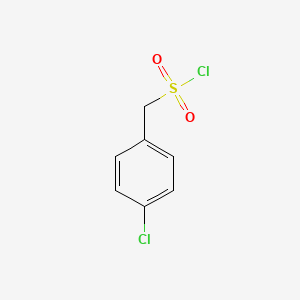
![2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid](/img/structure/B1346241.png)
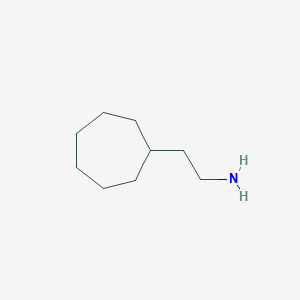
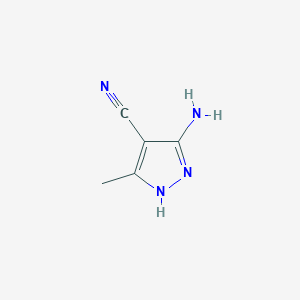


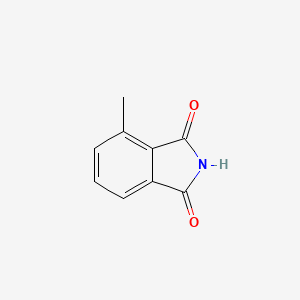
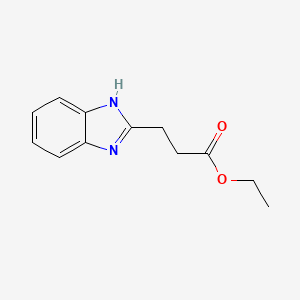

![2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal](/img/structure/B1346255.png)

